Norfloxacin Impurity 1
Description
Overview of Norfloxacin (B1679917) in Pharmaceutical Research and Manufacturing
Norfloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against a wide range of bacteria. drugbank.comnih.gov Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. drugbank.comnih.gov The synthesis of Norfloxacin is a multi-step chemical process. A common and critical step in its manufacture involves the reaction of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine (B1678402). researchgate.netgoogle.com This core reaction, while effective, can lead to the formation of various process-related impurities if not carefully controlled. researchgate.net These can include unreacted starting materials, intermediates, or by-products from side reactions. ajptr.com
Research Rationale for Investigating Norfloxacin Impurity 1
The investigation of specific impurities like this compound is driven by the stringent requirements of regulatory bodies and the fundamental need to ensure drug purity and safety. This compound, often designated as Norfloxacin Related Compound A by the USP, is a key process-related impurity that arises from the primary synthesis route of Norfloxacin. usp.orgpharmaffiliates.com It is chemically identified as 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. tcichemicals.comlgcstandards.comsigmaaldrich.com This compound is the direct precursor to Norfloxacin before the addition of the piperazine ring. researchgate.netgoogle.com
Its presence in the final API indicates an incomplete reaction or inefficient purification. researchgate.net Therefore, developing sensitive and specific analytical methods to detect and quantify this impurity is essential for process optimization and quality control. researchgate.netthaiscience.info Studying this impurity allows manufacturers to monitor the efficiency of the synthesis, validate purification processes, and ensure that the final Norfloxacin API complies with the strict limits set by pharmacopeias and regulatory guidelines. clearsynth.com
Chemical and Analytical Profile of this compound
| Identifier | Information | Reference(s) |
| Chemical Name | 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | tcichemicals.comlgcstandards.com |
| Synonym | Norfloxacin Related Compound A | usp.orgsigmaaldrich.com |
| CAS Number | 68077-26-9 | usp.orgtcichemicals.comsigmaaldrich.com |
| Molecular Formula | C12H9ClFNO3 | sigmaaldrich.com |
| Molecular Weight | 269.66 g/mol | sigmaaldrich.com |
| Appearance | White to light-yellow crystalline powder | nih.govtcichemicals.com |
Pharmacopeial Impurities of Norfloxacin
| Impurity Designation | Chemical Name | Reference(s) |
| Norfloxacin Impurity A | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | pharmaffiliates.com |
| Norfloxacin Impurity D | 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one | pharmaffiliates.com |
| Norfloxacin Impurity E | 7-Chloro-1-ethyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | veeprho.com |
| Norfloxacin Impurity F | 6-Chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | o2hdiscovery.co |
| Norfloxacin Impurity K | 2,2,2-trifluoroacetic acid compound with 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (1:1) | synzeal.com |
Structure
3D Structure
Properties
CAS No. |
106847-40-9 |
|---|---|
Molecular Formula |
C12H9ClFNO3 |
Molecular Weight |
269.65 g/mol |
IUPAC Name |
5-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-15-5-6(12(17)18)11(16)9-8(15)4-3-7(14)10(9)13/h3-5H,2H2,1H3,(H,17,18) |
InChI Key |
MICBTFRMKYLDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2Cl)F)C(=O)O |
Origin of Product |
United States |
Sources and Formation Pathways of Norfloxacin Impurity 1
Degradation-Related Impurities
Forced Degradation Studies (ICH Q1A(R2) Guidelines)
According to the ICH Q1A(R2) guidelines, stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress to understand the intrinsic stability of the molecule. ich.org
Norfloxacin (B1679917) exhibits considerable stability against hydrolysis under neutral and acidic conditions. mdpi.com However, it is more susceptible to degradation in alkaline environments. scielo.br
Acidic and Neutral Conditions: Studies show minimal degradation under acidic (e.g., 0.1 N HCl) and neutral (e.g., distilled water) hydrolysis, even at elevated temperatures. nih.gov
Basic Conditions: In alkaline solutions (e.g., 0.1 N NaOH), the rate of hydrolysis increases. nih.govresearchgate.net One study noted 18.9% degradation of norfloxacin when heated in a 1.0 mol L-1 NaOH solution at 70°C over 11 days. scielo.br The primary sites for hydrolytic attack are speculated to be the piperazine (B1678402) and quinolone rings. nih.govresearchgate.net The superoxide (B77818) radical (·O2-) has been identified as a key reactive species in the hydrolysis process. nih.govresearchgate.net
Table 1: Summary of Norfloxacin Hydrolytic Degradation Findings
| Condition | Reagent | Temperature | Duration | Degradation Level | Reference |
|---|---|---|---|---|---|
| Acidic | 0.1 N HCl | Room Temp & 60°C | 7 days | Not significant | scielo.brnih.gov |
| Neutral | Distilled Water | Room Temp & 60°C | 7 days | Not significant | nih.gov |
| Basic | 0.1 N NaOH | Room Temp | 3 hours | Not significant | scielo.br |
Oxidation is a significant degradation pathway for norfloxacin. The drug is susceptible to degradation by various oxidizing agents, including hydrogen peroxide, persulfate, ozone, and metal catalysts. cjcatal.comresearcher.lifenih.gov
Hydrogen Peroxide (H₂O₂): The degradation of norfloxacin increases with higher concentrations of H₂O₂ and elevated temperatures. ijpsr.com
Metal Catalysis: The presence of metal cations can catalyze oxidative degradation. For instance, Fe2+ is a known catalyst in the oxidative degradation of organic molecules. mdpi.com Ordered mesoporous manganese oxide (om-MnOx) has also been shown to exhibit significant catalytic activity for norfloxacin degradation in the presence of hydrogen peroxide, with lower pH conditions favoring the reaction. cjcatal.com
Ozonation: Ozonation leads to the formation of numerous degradation products through attacks on both the piperazine ring and the quinolone structure. nih.gov Studies indicate that the piperazine ring can be readily oxidized by molecular ozone, whereas the quinolone ring is oxidized by hydroxyl radicals. nih.gov
Norfloxacin is known to degrade upon exposure to both UV and visible light. scielo.br
UV Exposure: While considered relatively more stable than some other fluoroquinolones, norfloxacin does undergo photodegradation upon extended exposure to UV light. scielo.brmdpi.com The degradation process often follows second-order kinetics and is enhanced by the presence of microwaves, which can shorten the half-life significantly. mdpi.com
Visible Light Exposure: Photocatalytic degradation using catalysts like ceria (CeO₂) nanoparticles or Bi₂WO₆ under visible light has proven effective, achieving high degradation rates. researchgate.netbohrium.com The presence of surfactants can enhance the degradation of the poorly soluble norfloxacin. bohrium.com
The primary mechanism in photolytic degradation involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and superoxide radicals (O₂·⁻), which then attack the norfloxacin molecule. researchgate.net
Norfloxacin generally possesses high thermal resistance. mdpi.com Significant degradation typically requires high temperatures or the presence of an activating agent.
Non-isothermal Conditions: Studies on the thermal decomposition of a Zn(II) complex with norfloxacin showed a multi-stage process, with the loss of various molecular fragments occurring at temperatures ranging from 240°C to 550°C. akjournals.com
Thermally Activated Persulfate: In the presence of thermally activated persulfate, the degradation of norfloxacin follows pseudo-first-order kinetics. researcher.liferesearchgate.net The rate of degradation increases substantially with temperature; for example, degradation rates at 120 minutes were 34.5% at 30°C, 77.6% at 50°C, and nearly complete at 60°C. researchgate.netresearchgate.net The calculated activation energy for this process was 83.4 kJ/mol. researcher.liferesearchgate.net
Table 2: Thermal Degradation of Norfloxacin with Activated Persulfate
| Temperature (°C) | Degradation Rate (120 min) | Rate Constant (k, min⁻¹) | Reference |
|---|---|---|---|
| 30 | 34.5% | 0.0014 | researchgate.netresearchgate.net |
| 40 | 43.2% | - | researchgate.net |
| 50 | 77.6% | - | researchgate.netresearchgate.net |
Proposed Degradation Mechanisms Leading to Norfloxacin Impurity 1
As established, the chemical structure of this compound makes its formation via the degradation of norfloxacin highly improbable. The common degradation pathways of norfloxacin involve modifications to the existing molecular scaffold, not a complete rearrangement of its core structure. The primary sites of attack are consistently identified as the piperazine ring and, to a lesser extent, the quinolone ring system. nih.govnih.govuok.ac.in
The oxidation of the piperazinyl substituent is the most frequently reported degradation pathway for norfloxacin under oxidative and photolytic stress. nih.govnih.govresearchgate.net
Piperazinyl Substituent: This moiety is highly susceptible to attack by reactive species. uok.ac.in Degradation can lead to a variety of products through reactions such as hydroxylation, dealkylation, and complete cleavage of the ring. researchgate.netmdpi.comresearchgate.net The nitrogen atoms in the piperazine ring are identified as the most reactive sites for radical attack. researchgate.net Eight different intermediate products were identified in one study of degradation by thermally activated persulfate, all suggesting the initial reaction occurred on the piperazine ring. researcher.life
Quinolone Ring: While more stable than the piperazine ring, the quinolone structure can also undergo degradation. nih.gov This often involves hydroxylation or cleavage of the ring, particularly at the carbon-carbon double bond adjacent to the carboxylic acid group, typically mediated by powerful hydroxyl radicals. nih.gov Defluorination, where the fluorine atom at the C6 position is substituted by a hydroxyl group, is another identified degradation pathway. researchgate.netresearchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Norfloxacin |
| This compound (7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) |
| 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (ECA) |
| Piperazine |
| Hydrogen Peroxide |
| Ozone |
| Ceria (Cerium Dioxide) |
| Bismuth Tungstate |
Monohydroxylation and Dimerization Processes
Monohydroxylation and dimerization are recognized degradation pathways for fluoroquinolones under various conditions, particularly photocatalysis. The degradation of Norfloxacin can be initiated by the attack of hydroxyl radicals (•OH), which can lead to monohydroxylated products. rsc.org This process involves the addition of a hydroxyl group to the Norfloxacin molecule, often altering its properties and activity.
Dimerization is another process observed during the degradation of fluoroquinolones. This involves the joining of two drug molecules or their fragments, which can occur through various chemical reactions, including those initiated by light or reactive species. While these processes are known to occur during the degradation of Norfloxacin, the direct formation of this compound through monohydroxylation or dimerization pathways is not explicitly documented. The degradation of Norfloxacin more commonly involves the cleavage of its core structures, such as the piperazine ring. researchgate.netresearchgate.net
Radical Formation and Reaction Pathways
The degradation of Norfloxacin is frequently mediated by highly reactive radical species. In advanced oxidation processes, such as those involving UV light or Fenton reactions, various radicals are generated, including hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and sulfate (B86663) radicals (SO₄⁻•). rsc.orgrsc.org These radicals are key drivers of the decomposition of Norfloxacin in aqueous environments.
Research indicates that these reactive species attack the Norfloxacin molecule at several sites, primarily the piperazine ring and the quinolone core. researchgate.netrsc.org For example, hydroxyl radicals can initiate the cleavage of the piperazine ring, leading to the formation of smaller intermediates. rsc.orgresearchgate.net Similarly, sulfate radicals have been identified as major contributors to Norfloxacin removal in certain systems. rsc.org These radical-induced reactions lead to a cascade of degradation products through pathways like dehydroxylation, defluorination, decarboxylation, and the opening of the quinolone or piperazine rings. researchgate.net While these pathways are well-established for Norfloxacin degradation, the specific sequence of reactions leading to the formation of 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid from the parent Norfloxacin molecule via radical attack is not a commonly reported pathway.
Influence of Environmental Factors (e.g., humidity) on Degradation
Environmental conditions, particularly humidity and temperature, play a significant role in the chemical stability and degradation of Norfloxacin in its solid form. Accelerated stability studies provide insight into how the quality of the drug substance can change over time under the influence of these factors.
Studies have shown that Norfloxacin is susceptible to degradation under conditions of high humidity and temperature. For example, when stored at 40°C and 75% relative humidity (RH), Norfloxacin can undergo degradation. conicet.gov.arnih.gov This degradation is often monitored by measuring the drug content over time using stability-indicating HPLC methods. conicet.gov.ar The dissolution characteristics of Norfloxacin tablets have also been found to be affected by humidity conditions. tandfonline.com In soil environments, the degradation of Norfloxacin is influenced by moisture content, with higher moisture levels sometimes leading to faster degradation. frontiersin.org
The table below summarizes findings from a stability study on Norfloxacin formulations under accelerated conditions.
| Formulation Component | Concentration | Initial Assay (%) | Assay after 6 months at 40°C / 75% RH (%) |
|---|---|---|---|
| HPMC K100LV | 20% | 101.98 | 101.16 |
| HPMC K100LV | 30% | 101.47 | 101.87 |
| HPMC K4M | 20% | 101.45 | 100.44 |
| HPMC K4M | 30% | 100.88 | 99.12 |
| PEO N60K | 20% | 102.06 | 102.89 |
| PEO N60K | 30% | 99.43 | 98.49 |
| PEO 301 | 20% | 99.48 | 101.24 |
| PEO 301 | 30% | 99.71 | 99.03 |
Data adapted from stability tests on Norfloxacin extended-release matrix tablets. nih.gov
These results indicate that while some formulations remained stable, others showed slight changes in the assay, demonstrating the influence of humidity and temperature on the drug's integrity. nih.gov Such conditions can accelerate degradation reactions, potentially leading to an increased formation of various impurities.
Analytical Methodologies for Detection, Quantification, and Profiling of Norfloxacin Impurity 1
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the separation and quantification of Norfloxacin (B1679917) and its related impurities due to its high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are essential for resolving Norfloxacin from its structurally similar impurities, including Impurity 1. The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and elution mode to achieve the desired separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied method for the analysis of Norfloxacin and its impurities. thaiscience.inforesearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Method development for separating Norfloxacin Impurity 1 typically begins with selecting an appropriate C18 column and experimenting with mobile phases composed of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). thaiscience.inforesearchgate.net Optimization involves adjusting parameters such as the organic modifier concentration, buffer pH, and column temperature to achieve optimal resolution and peak shape for both Norfloxacin and Impurity 1. A stability-indicating RP-HPLC method was developed to separate Norfloxacin from its synthetic impurities, including Impurity A (this compound). thaiscience.info
While RP-HPLC is the standard, mixed-mode chromatography offers an alternative approach for the analysis of fluoroquinolones like Norfloxacin and their impurities. sielc.com This technique employs stationary phases with both reversed-phase and ion-exchange characteristics. By combining separation mechanisms, mixed-mode chromatography can provide unique selectivity for complex mixtures. For instance, columns that combine reversed-phase with cation-exchange or anion-exchange functionalities can be used. The separation can be fine-tuned by adjusting the mobile phase's organic modifier concentration, buffer concentration, and pH. sielc.com
Both isocratic and gradient elution strategies are employed for the analysis of this compound.
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. thaiscience.info Isocratic methods are generally simpler, more robust, and result in shorter column re-equilibration times. thaiscience.info A reliable isocratic RP-HPLC method was successfully developed for the separation and quantification of Norfloxacin and its impurities, including Impurity A, using a mobile phase of methanol and 0.01M sodium perchlorate (B79767) (pH 3.1) in a 15:85 (v/v) ratio. thaiscience.info
Gradient Elution: This strategy involves changing the mobile phase composition during the separation process, typically by increasing the proportion of the organic solvent. Gradient elution is particularly advantageous for separating complex mixtures containing compounds with a wide range of polarities. It often leads to improved peak resolution and reduced analysis times for later-eluting components. oup.comnih.gov A gradient RP-HPLC method was developed for the detection and quantification of Norfloxacin and its major impurities, utilizing a stepwise gradient of acetonitrile and a 0.05 M NaH2PO4 buffer (pH 2.5). oup.comnih.gov
The choice of the stationary phase is paramount for achieving successful separation in RP-HPLC. For the analysis of Norfloxacin and its impurities, octadecylsilane (B103800) (C18) columns are the most frequently used stationary phases due to their hydrophobicity and wide availability. thaiscience.inforesearchgate.net
Several studies have demonstrated high resolution and precise results using C18 columns for the separation of Norfloxacin and Impurity 1. thaiscience.info For example, a Waters C18 column (250 mm × 4.6 mm; 3.5 µm particle size) has been effectively used. thaiscience.info Another study utilized a Zorbax SB RP-18 column (250 x 4.6 mm, 5 µm) for the chromatographic separation of Norfloxacin and its main impurities. oup.comnih.gov The selection of the column depends on factors such as particle size, column length, and internal diameter, which influence efficiency, backpressure, and analysis time.
| Column Brand | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Waters C18 | 250 mm × 4.6 mm | 3.5 µm | thaiscience.info |
| Zorbax SB RP-18 | 250 mm × 4.6 mm | 5 µm | oup.comnih.gov |
| Xterra C18 | 150mm × 4.6mm | 5µm | researchgate.net |
The composition and pH of the mobile phase are critical parameters that significantly influence the retention and selectivity of the separation. The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier.
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used for the analysis of Norfloxacin and its impurities. The proportion of the organic modifier in the mobile phase is adjusted to control the retention times of the analytes.
Aqueous Component and pH: The pH of the mobile phase is a crucial factor, as Norfloxacin and its impurities are ionizable compounds. Adjusting the pH can alter their charge state and, consequently, their retention behavior. Buffers such as phosphate (B84403) buffers or salts like sodium perchlorate are used to control and maintain a stable pH. thaiscience.infooup.com For instance, a mobile phase containing 0.01M sodium perchlorate with the pH adjusted to 3.1 provided a clear baseline and good resolution. thaiscience.info In another method, a 0.05 M sodium dihydrogen phosphate buffer with a pH of 2.5 was used. oup.comnih.gov The optimization of pH is essential to ensure that the analytes are in a suitable ionization state for optimal separation and peak shape.
| Aqueous Phase | Organic Phase | Ratio (v/v) | pH | Elution Mode | Reference |
|---|---|---|---|---|---|
| 0.01M Sodium Perchlorate | Methanol | 85:15 | 3.1 | Isocratic | thaiscience.info |
| 0.05 M NaH2PO4 | Acetonitrile | Stepwise Gradient (87:13 to 58:42) | 2.5 | Gradient | oup.comnih.gov |
Flow Rate and Temperature Effects
In High-Performance Liquid Chromatography (HPLC), both flow rate and column temperature are critical parameters that significantly influence the separation of this compound from the parent drug and other related substances. The optimization of these parameters is essential for achieving adequate resolution, symmetric peak shapes, and reasonable analysis times.
A lower flow rate generally increases the retention time and can lead to better resolution between closely eluting peaks, but it also increases the total run time and can cause peak broadening due to longitudinal diffusion.
Conversely, a higher flow rate reduces the analysis time but may compromise resolution and lead to an increase in column backpressure.
Temperature: The column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer between the stationary and mobile phases.
Elevating the temperature typically decreases the mobile phase viscosity, which lowers the backpressure and can improve column efficiency. This often results in shorter retention times and sharper peaks.
However, temperature can also affect the stability of the analyte and the stationary phase. For Norfloxacin and its impurities, maintaining a consistent and controlled temperature is vital for reproducible results.
Robustness studies for HPLC methods often involve deliberately varying these parameters to assess the method's reliability. For instance, in the analysis of Norfloxacin and other fluoroquinolones, robustness has been evaluated by intentionally altering the flow rate by ±0.005 mL/min and the column temperature by ±2°C. ekb.eg Another study demonstrated robustness with a relative standard deviation (%RSD) of 0.03% to 1.49% when the flow rate was varied.
The following table summarizes typical flow rate and temperature conditions used in various HPLC methods for the analysis of Norfloxacin and its impurities.
| Flow Rate (mL/min) | Temperature (°C) | Reference |
|---|---|---|
| 0.8 | Not Specified | thaiscience.infochula.ac.th |
| 1.0 | 40 | researchgate.net |
| 1.2 | 25 (Ambient) | ekb.egekb.eg |
| 1.3 | 25 | researchgate.netnih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. For impurity profiling, UPLC provides much higher peak capacity, enabling the separation of complex mixtures and the detection of trace-level impurities that might co-elute or remain unresolved in an HPLC system.
While UPLC is an ideal platform for the analysis of pharmaceutical impurities, specific validated UPLC methods dedicated solely to this compound are not extensively detailed in the available literature. However, the principles of HPLC method transfer to UPLC are well-established, and a UPLC method would be expected to offer a significant reduction in analysis time and solvent consumption while enhancing the separation efficiency for Norfloxacin and its related impurities.
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its high-performance variant, HPTLC, are valuable techniques for the separation and identification of Norfloxacin and its impurities. scispace.com HPTLC offers better resolution and sensitivity due to the use of plates with smaller, more uniform particle sizes. scispace.com These methods are often employed for routine quality control due to their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously.
In the context of this compound, HPTLC can be used as a stability-indicating assay. The selection of the mobile phase is critical for achieving separation from Norfloxacin and other impurities. The separated spots are then quantified using a densitometer at a specific wavelength. researchgate.net
Key parameters for HPTLC analysis include:
Stationary Phase: Typically, pre-coated silica (B1680970) gel 60 F254 plates are used. researchgate.net
Mobile Phase (Developing System): The composition of the solvent system is optimized to achieve the best separation. Different systems have been reported for the analysis of Norfloxacin and related compounds.
Detection: Quantification is performed by scanning the plate with a densitometer at a wavelength where the compounds of interest exhibit significant absorbance.
The table below outlines different HPTLC methods used for the analysis of Norfloxacin.
| Mobile Phase Composition (v/v/v) | Detection Wavelength (nm) | Reference |
|---|---|---|
| Chloroform : Methanol : Formic Acid (7.5:1:0.3) | 298 | oup.com |
| n-Butanol : Methanol : Ammonia (33%) (8:1:3.5) | 282 | researchgate.net |
Gas Chromatography (GC) for Volatile Impurities (if applicable)
Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile and thermally stable compounds. chromatographyonline.com In pharmaceutical analysis, GC is essential for detecting residual solvents and other volatile impurities that may be present in raw materials or the final API. thermofisher.com
However, this compound, being a quinolone carboxylic acid, is a non-volatile and thermally labile compound. Direct analysis of this impurity by GC is not feasible, as it would require excessively high temperatures that would lead to its degradation before volatilization. Therefore, GC is not an applicable technique for the direct detection and quantification of this compound. It may, however, be used to analyze volatile starting materials or by-products that are part of the Norfloxacin synthesis process.
Spectroscopic Techniques for Structural Elucidation and Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool in the analysis of this compound, primarily when used as a detector for HPLC or UPLC systems. The quinolone ring system common to Norfloxacin and its impurities contains a chromophore that strongly absorbs UV radiation, making it readily detectable.
A full UV-Vis scan of an impurity can help in its preliminary identification and in selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference from other components. wjpmr.com For Norfloxacin, the maximum absorbance (λmax) is typically observed around 277-278 nm in acidic media. scholarsresearchlibrary.combanglajol.info A structurally similar compound, Norfloxacin Impurity A, exhibits a λmax at 276 nm. thaiscience.info Given the close structural similarity, the λmax for this compound is expected to be in the same region.
In chromatographic methods, different wavelengths may be chosen for specific purposes, such as for simultaneous detection of the main compound and several impurities. thaiscience.infochula.ac.th
The following table lists various UV detection wavelengths employed in HPLC methods for Norfloxacin and its impurities.
| Detection Wavelength (nm) | Purpose/Method | Reference |
|---|---|---|
| 220 | Simultaneous analysis of Norfloxacin and impurities | thaiscience.infochula.ac.th |
| 260 | Determination of synthetic impurities | researchgate.net |
| 275 | Purity control of Norfloxacin and major impurities | researchgate.netnih.gov |
| 278 | Quantitative estimation of Norfloxacin | wjpmr.com |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the structural elucidation and characterization of pharmaceutical impurities. nih.gov It provides highly specific information based on the mass-to-charge ratio (m/z) of the impurity and its fragmentation products.
For this compound, LC-MS would be used to:
Confirm Molecular Weight: The chemical formula for this compound is C₁₂H₉ClFNO₃, with a molecular weight of approximately 269.66 g/mol . axios-research.com Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 270.03.
Structural Elucidation via Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., m/z 270.03) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The resulting fragmentation pattern provides a fingerprint that can confirm the impurity's structure. While specific fragmentation data for this compound is not detailed in the reviewed literature, the fragmentation of the parent Norfloxacin molecule often involves the loss of its piperazine (B1678402) side chain. massbank.eu Analogous fragmentation pathways can be hypothesized for the impurity to confirm its core structure. This high degree of specificity makes LC-MS/MS an invaluable tool for identifying unknown impurities and confirming the identity of known ones. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an analyte by providing a highly accurate mass measurement. For this compound, identified as 7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, HRMS is instrumental. synzeal.com The initial step in identifying an unknown impurity involves an MS scan to detect all ionizable species. eurofins.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with exceptional precision, often to within a few parts per million (ppm).
This accuracy allows for the confident assignment of a molecular formula. For instance, the molecular formula for this compound is C₁₁H₇ClFNO₃, corresponding to a specific monoisotopic mass. synzeal.com HRMS analysis would yield an m/z value that can be matched to this formula, distinguishing it from other potential impurities with similar nominal masses.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | 7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | synzeal.com |
| Molecular Formula | C₁₁H₇ClFNO₃ | synzeal.com |
| Molecular Weight | 255.6 g/mol | synzeal.com |
| CAS Number | 70032-16-5 | synzeal.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of an impurity by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of the impurity, selected from the initial MS scan, is isolated and subjected to collision-induced dissociation (CID). researchgate.net This process breaks the molecule into smaller, characteristic product ions. The resulting fragmentation spectrum provides a structural fingerprint of the molecule.
The fragmentation pathways of fluoroquinolones like Norfloxacin are well-studied and often involve characteristic losses from the quinolone core and its substituents. gre.ac.ukresearchgate.net For Norfloxacin, common fragmentation includes losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the piperazine ring. researchgate.netgre.ac.uk
For this compound, which lacks the piperazine ring but retains the fluoroquinolone carboxylic acid core, analogous fragmentation would be expected. Analysis of its MS/MS spectrum would likely reveal:
Decarboxylation: A neutral loss of 44 Da, corresponding to the loss of CO₂.
Loss of Water: A neutral loss of 18 Da.
Cleavage related to the methyl and chloro substituents: Generating specific fragment ions that help confirm the structure.
By studying these fragmentation pathways, analysts can piece together the molecular structure of the impurity. researchgate.net
Table 2: Example Fragmentation of Norfloxacin (Parent Drug) in MS/MS
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Inferred Structural Moiety |
|---|---|---|---|
| 320.14 [M+H]⁺ | 302.13 | H₂O | Carboxylic acid group |
| 320.14 [M+H]⁺ | 276.15 | CO₂ | Carboxylic acid group |
This table is illustrative of the parent drug's fragmentation to explain the technique's application to its impurity. nih.govmassbank.eu
Identification of Unknown Impurities by MS Data
The process of identifying a previously unknown impurity using mass spectrometry follows a systematic approach. eurofins.com When an unknown peak is detected during routine chromatographic analysis, a series of steps are initiated:
MS Compatibility: The chromatographic method is first optimized to be compatible with mass spectrometry, often involving volatile mobile phases. eurofins.comeurofins.com
Initial MS Scan: An initial full scan using a high-resolution instrument provides the accurate mass of the unknown species, leading to a list of possible molecular formulas. eurofins.com
Fragmentation Experiments (MS/MS): As detailed previously, fragmentation experiments are performed on the parent ion to gather structural information. eurofins.com These experiments can be conducted at various collision energies to control the extent of fragmentation. researchgate.net
Structural Hypothesis: By combining the accurate mass data with the fragmentation patterns, a putative chemical structure is proposed. This process involves comparing the observed fragments with known fragmentation behaviors of related compounds, such as the active pharmaceutical ingredient (API), Norfloxacin. eurofins.comeurofins.com
Confirmation: The proposed identity is ultimately confirmed through confirmatory studies, which typically involve synthesizing the proposed impurity as a reference standard and comparing its chromatographic and spectral data with the unknown peak. eurofins.comnelsonlabs.com
This comprehensive workflow ensures a high degree of confidence in the structural elucidation of unknown impurities like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H (proton) and ¹³C NMR are used to confirm the identity of impurities. synchemia.com
For this compound (7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), the ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton in the molecule. ptfarm.pl This includes signals for the aromatic protons on the quinolone ring system, a singlet for the N-methyl group, and a signal for the carboxylic acid proton. ptfarm.plresearchgate.net The chemical shift, splitting pattern (multiplicity), and integration of these signals provide conclusive evidence for the arrangement of atoms.
Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the carbon backbone of the impurity.
Table 3: Predicted ¹H and ¹³C NMR Characteristics for this compound
| Type | Predicted Chemical Shift Range (ppm) | Inferred Structural Moiety |
|---|---|---|
| ¹H NMR | 11.0 - 15.0 | Carboxylic Acid (-COOH) |
| ¹H NMR | 7.0 - 9.0 | Aromatic Protons (C-H on quinolone ring) |
| ¹H NMR | ~3.5 | N-Methyl (-NCH₃) |
| ¹³C NMR | > 160 | Carbonyl (C=O) and Carboxyl (-COOH) Carbons |
| ¹³C NMR | 100 - 160 | Aromatic and Olefinic Carbons |
| ¹³C NMR | ~35 | N-Methyl Carbon |
Infrared (IR) Spectroscopy and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. eurofins.comsynchemia.com These methods are based on the principle that chemical bonds vibrate at specific frequencies when they absorb energy.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. ajabs.org These include a strong absorption for the C=O (carbonyl) stretching of the ketone and carboxylic acid groups, a broad O-H stretch for the carboxylic acid, C-F stretching, and bands corresponding to the aromatic quinolone ring. ajabs.orgnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govresearchgate.net For this compound, Raman spectra would also help identify the quinolone core and other functional groups, providing another layer of structural confirmation. nih.govresearchgate.net
Table 4: Key IR Absorption Bands for this compound Functional Groups
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1620 | C=O stretch | Ketone |
| 1615 - 1495 | C=C stretch | Aromatic Ring |
Based on typical values for Norfloxacin and related compounds. ajabs.orgnih.gov
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. They are particularly useful for charged or ionizable compounds like Norfloxacin and its impurities.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes a narrow-bore fused-silica capillary. nih.gov Separation is based on differences in the electrophoretic mobility of analytes, which is dependent on their charge, size, and the viscosity of the buffer. nih.gov
Capillary Zone Electrophoresis (CZE), the simplest form of CE, is highly effective for impurity profiling. nih.gov this compound, being a carboxylic acid, is ionizable. Its charge-to-size ratio would differ significantly from that of the parent drug, Norfloxacin, which contains a basic piperazinyl group. This difference in electrophoretic mobility allows for a clean and efficient separation of the impurity from the API. CE methods are frequently employed for the determination of fluoroquinolone antibiotics and their related substances in various samples. nih.gov
Table 5: List of Mentioned Compounds
| Compound Name | Chemical Name |
|---|---|
| Norfloxacin | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
Method Validation Principles for Impurity Analysis (ICH Q2(R1) Guidelines)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For impurity analysis, this means the method must be able to reliably detect and quantify impurities at specified levels. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for conducting method validation. jordilabs.comloesungsfabrik.de The key validation characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. ich.org In the context of this compound, the analytical method must be able to distinguish its signal from that of the main compound, norfloxacin, and other related substances.
High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. The specificity of HPLC methods for this compound is typically demonstrated by showing a clear separation between the peaks of norfloxacin, Impurity 1, and other potential impurities. This is often confirmed by analyzing a placebo or a mixture spiked with known impurities and demonstrating that there are no interfering peaks at the retention time of Impurity 1. Furthermore, peak purity analysis using a photodiode array (PDA) detector can be employed to confirm that the chromatographic peak of Impurity 1 is spectrally homogeneous and not co-eluting with other substances. Studies have shown that well-developed HPLC methods exhibit a peak purity index of ≥0.990, confirming the specificity of the method for norfloxacin and its related impurities.
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, linearity is established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) value, typically close to 0.999, indicates a strong linear relationship. Studies have demonstrated that HPLC methods for this compound show excellent linearity over a specified concentration range.
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 6 µg/mL |
| Number of Points | 6 |
Accuracy is the measure of the closeness of the test results obtained by a method to the true value. For impurity quantification, accuracy is often determined through recovery studies. This involves adding a known amount of the impurity standard (spiking) to a sample matrix at different concentration levels. The method is then used to analyze these spiked samples, and the percentage of the added impurity that is recovered is calculated.
According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). For this compound, accuracy studies have been performed by spiking the impurity at levels such as 50%, 100%, and 150% of the target concentration. The results of these studies demonstrate the capability of the method to provide accurate measurements.
| Spiked Level | Recovery Range (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|
| 50% | 98 - 100 | 0.122 |
| 100% | 98 - 100 | 0.106 |
| 150% | 98 - 100 | 0.170 |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.
Intermediate Precision: This evaluates the within-laboratory variations, such as on different days, with different analysts, or with different equipment.
For analytical methods quantifying this compound, precision is demonstrated by low RSD values, typically less than 2%, for both repeatability and intermediate precision, indicating that the method is reliable and produces consistent results.
The Detection Limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ are crucial for impurity analysis as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Validated HPLC methods have established specific LOD and LOQ values for this compound, ensuring the method's suitability for detecting and quantifying the impurity at very low levels.
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.01 |
| Limit of Quantitation (LOQ) | 0.04 |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness should be considered during the development phase.
For an HPLC method, typical variations include the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. The method is considered robust if the results for the analysis of this compound remain within acceptable criteria despite these minor changes. For instance, studies have shown that deliberate variations in the pH of the mobile phase and the flow rate did not significantly impact the resolution and quantification of norfloxacin and its impurities, demonstrating the robustness of the analytical method.
System Suitability Testing
System Suitability Testing (SST) is an indispensable component of chromatographic analysis, serving to verify that the analytical system is performing adequately for the intended application. amazonaws.compharmaguideline.com It is a series of tests designed to evaluate the equipment, electronics, analytical operations, and samples as an integrated system. amazonaws.com Before commencing the analysis of this compound, SST must be performed to ensure the reliability, accuracy, and precision of the chromatographic results. pharmaguideline.com These tests confirm that the resolution and reproducibility of the system are sufficient for the specific analytical method. amazonaws.com
The establishment of system suitability criteria is a critical step in method validation. amazonaws.com Key chromatographic parameters are evaluated against predefined acceptance criteria to deem the system fit for use. For the analysis of norfloxacin and its related impurities, including Impurity 1, specific parameters such as theoretical plates (column efficiency), tailing factor (peak symmetry), resolution between adjacent peaks, and repeatability of injections are assessed. thaiscience.inforesearchgate.netchula.ac.th
Detailed research findings from a stability-indicating high-performance liquid chromatography (HPLC) method developed for norfloxacin and its impurities provide a practical example of system suitability criteria. thaiscience.infochula.ac.th In this research, a solution containing norfloxacin and its impurities was analyzed to confirm the system's performance. The acceptance criteria established were based on achieving adequate separation and peak shape to ensure accurate quantification. thaiscience.infochula.ac.th
The following table summarizes the typical system suitability parameters and acceptance criteria used in the analysis of norfloxacin and its impurities.
| Parameter | Acceptance Criterion | Finding |
| Theoretical Plates (N) | Must be more than 2500 | The column efficiency was confirmed to be adequate for separation. thaiscience.infochula.ac.th |
| Tailing Factor (T) | Must be less than 2 | Good peak symmetry was observed, preventing inaccuracies in peak integration. thaiscience.infochula.ac.th |
| Resolution (Rs) | Must be greater than 2 | Baseline separation was achieved between norfloxacin and its impurities. thaiscience.infochula.ac.th |
| Relative Standard Deviation (RSD) | Not more than 2.0% | The precision of replicate injections met the typical pharmacopeial requirement. amazonaws.com |
This data is based on findings for the analysis of Norfloxacin and its related substances (Impurities A and B) and is representative of the requirements for analyzing this compound. thaiscience.infochula.ac.th
According to United States Pharmacopeia (USP) guidelines, repeatability is often assessed by calculating the relative standard deviation (RSD) from a series of replicate injections. amazonaws.com Typically, for a requirement of 2.0% or less, five replicate injections are used. amazonaws.com The successful fulfillment of these SST criteria demonstrates that the chromatographic system is specific, suitable, and ready for the accurate analysis of this compound. thaiscience.infochula.ac.th
Characterization and Structural Elucidation of Norfloxacin Impurity 1
Strategies for Identification of Process-Related and Degradation Impurities
The identification of impurities in a drug substance like Norfloxacin (B1679917) is a critical component of pharmaceutical quality control. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). ijpsjournal.comijpsr.com
A multi-faceted approach is typically employed to identify these impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often used in a gradient, reversed-phase mode to separate the parent drug from its impurities. nih.gov The development of a stability-indicating HPLC method is crucial, as it must be able to resolve the drug from all potential impurities and degradation products formed under various stress conditions (acid, base, oxidation, heat, and light). chula.ac.thinformaticsjournals.co.in
Forced degradation studies are intentionally conducted to generate potential degradation products, helping to predict the drug's stability and identify the impurities that may form under storage or physiological conditions. ijpsr.comthaiscience.info These studies involve exposing the drug to harsh conditions to accelerate its decomposition. informaticsjournals.co.in
Once separated by HPLC, various analytical techniques are used for structural elucidation. These can include mass spectrometry (MS) for determining the molecular weight and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural information. ajabs.org
Elucidation of Specific Chemical Structure(s) Assigned to "Norfloxacin Impurity 1"
The term "this compound" can be ambiguous as different pharmaceutical suppliers and pharmacopoeias may assign this designation to different chemical entities. A thorough review of available data reveals that the identity of this compound is not universally consistent.
Several different chemical structures have been labeled as "this compound" by various sources. This highlights the importance of specifying the exact chemical name or CAS number when referring to a particular impurity. The following table summarizes some of the reported identities for impurities that have been designated as "this compound" or are closely related and could be mistaken for it.
| Reported Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| This compound | 7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 70032-16-5 | C12H9ClFNO3 | 269.66 | synzeal.com |
| This compound | 5-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | 106847-40-9 | C12H9ClFNO3 | 269.66 | clearsynth.comchemicalbook.com |
| Norfloxacin EP Impurity A | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 68077-26-9 | C12H9ClFNO3 | 269.66 | pharmaffiliates.comveeprho.comsigmaaldrich.com |
| N-Nitroso this compound | 1-ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 74011-53-3 | C16H17FN4O4 | 348.33 | cleanchemlab.com |
| Norfloxacin Impurity I | 7-Chloro-6-[4-(ethoxycarbonyl)piperazin-1-yl]-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | Not Available | C19H22ClN3O5 | 407.85 | pharmaffiliates.comsimsonpharma.compharmaffiliates.com |
It is evident from the table that multiple distinct chemical entities are referred to as "this compound" or a variation thereof. For instance, some sources identify it as a chloro-fluoro-oxoquinoline carboxylic acid derivative with a methyl group synzeal.com, while others describe a similar structure with an ethyl group clearsynth.comchemicalbook.com. The European Pharmacopoeia (EP) designates a structurally similar compound as "Norfloxacin EP Impurity A". pharmaffiliates.comveeprho.comsigmaaldrich.com Furthermore, nitrosated and other complex derivatives have also been labeled with similar nomenclature. pharmaffiliates.comcleanchemlab.comsimsonpharma.compharmaffiliates.com This variability underscores the critical need for precise chemical identifiers like CAS numbers to avoid confusion.
The definitive structure of any chemical compound, including this compound, is established through the interpretation of spectroscopic data.
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in a molecule. For a compound like 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a common identity for a Norfloxacin impurity), one would expect to see characteristic absorption bands for the carboxylic acid O-H and C=O stretching, the quinolone C=O stretching, and aromatic C-H and C=C stretching, as well as C-F and C-Cl stretching. ajabs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum can help to identify the number and connectivity of protons. For example, the spectrum of Norfloxacin itself shows characteristic signals for the ethyl group, the piperazine (B1678402) ring protons, and the aromatic protons. ajabs.org Analysis of the NMR spectrum of an impurity would allow for a detailed comparison to the parent drug, revealing structural modifications.
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, which helps in determining the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the compound. For instance, the degradation products of Norfloxacin have been identified by analyzing their molecular ion peaks in mass spectra. frontiersin.org
The most reliable way to confirm the identity of an impurity is by comparing its analytical data with that of a synthesized reference standard. veeprho.comveeprho.com Pharmaceutical reference standards are highly purified compounds that are used as a benchmark for analytical tests. sigmaaldrich.com
The process involves:
Synthesis: The proposed structure of this compound is synthesized in the laboratory.
Characterization: The synthesized compound is thoroughly characterized using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.
Comparison: The analytical data (e.g., HPLC retention time, spectroscopic data) of the impurity detected in the drug substance is compared with that of the synthesized reference standard. A perfect match confirms the identity of the impurity.
Suppliers of pharmaceutical reference standards provide comprehensive characterization data with their products, which are crucial for analytical method development, validation, and quality control applications. synzeal.comclearsynth.com
Structural Relationship of this compound to the Parent Drug and Other Related Substances
The impurities of Norfloxacin are structurally related to the parent drug. They often share the core quinolone ring structure but differ in the substituents. For example, "Norfloxacin EP Impurity A" (7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a key intermediate in the synthesis of Norfloxacin. researchgate.net It lacks the piperazine ring at the C-7 position, which is present in the final drug molecule. pharmaffiliates.com
Other impurities may arise from variations in the synthetic process or from degradation. For example, if a different amine is used instead of piperazine during synthesis, a different impurity will be formed. Degradation can lead to modifications of the piperazine ring or other parts of the molecule. mdpi.comresearchgate.net
Impurity Profile Generation and Analysis
Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. ijpsjournal.com This is a critical aspect of drug development and manufacturing, as the presence of impurities can affect the safety and efficacy of the final product.
Analytical methods, primarily HPLC, are developed and validated to separate and quantify the parent drug and all its related substances. nih.govnih.govscielo.br The method must be sensitive enough to detect impurities at very low levels. nih.gov
The impurity profile of a batch of Norfloxacin provides a "fingerprint" of the manufacturing process and the stability of the drug. Regulatory authorities require that the impurity profile be well-characterized and that the levels of all impurities are controlled within acceptable limits. veeprho.com The use of validated analytical methods and certified reference standards is essential for accurate impurity profiling. veeprho.comveeprho.com
Control Strategies and Research in Pharmaceutical Manufacturing
Process Development and Optimization for Impurity Control
Effective impurity control begins with a robust understanding of the API's synthesis and degradation pathways.
The primary synthesis route for Norfloxacin (B1679917) involves the reaction of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ECA) with piperazine (B1678402) researchgate.netunesp.brscribd.com. The formation of Norfloxacin EP Impurity A is, therefore, fundamentally an issue of an incomplete chemical reaction.
Strategies to mitigate its formation include:
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the molar ratio of reactants is crucial. Ensuring a slight excess of piperazine can help drive the reaction to completion, thereby minimizing the residual amount of unreacted ECA.
Use of High-Purity Starting Materials: Utilizing high-purity ECA and piperazine can prevent the introduction of other impurities that might interfere with the primary reaction or complicate purification.
Process Analytical Technology (PAT): Implementing real-time monitoring can track the consumption of ECA during the synthesis. This allows for proactive adjustments to the process to ensure the reaction proceeds to completion, minimizing the final concentration of this impurity pharmatimesofficial.com.
Norfloxacin can degrade under various stress conditions, such as exposure to light (photolysis) and oxidation, leading to the formation of different impurities nih.gov. The most common degradation pathway involves the oxidation of the piperazine ring researchgate.netnih.gov.
Key strategies to reduce degradation impurities include:
Protection from Light: As Norfloxacin is photosensitive, manufacturing processes and storage should be conducted under controlled lighting conditions to prevent photolytic degradation researchgate.net.
Control of Oxidative Stress: Utilizing inert atmospheric conditions (e.g., nitrogen blanketing) during synthesis and storage can prevent the formation of oxidative degradation products. The addition of antioxidants could be considered in formulation, though this is less common for the API itself.
pH Control: The stability of Norfloxacin and the formation of degradation products can be pH-dependent. Maintaining an optimal pH throughout the final synthesis and purification steps is essential.
Following synthesis, purification steps are essential to remove any remaining Norfloxacin Impurity 1 (ECA) and other process-related or degradation impurities to meet the stringent requirements of pharmacopoeias.
Several techniques are employed for this purpose:
Recrystallization: This is a common method for purifying solid APIs. The selection of an appropriate solvent system is critical to ensure that Norfloxacin crystallizes out while impurities like ECA remain in the mother liquor.
Chromatography: Advanced techniques like High-Performance Liquid Chromatography (HPLC) on a preparative scale can be used for highly effective purification, although it is a more costly option for bulk manufacturing pharmatimesofficial.com.
Adsorption: Using adsorbents like activated carbon or specialized polymers can effectively remove certain impurities from solution nih.govmdpi.com. Studies have shown that materials like graphene oxide and biochar can remove Norfloxacin from aqueous solutions, and similar principles can be applied to remove impurities during manufacturing mdpi.comfrontiersin.org.
Filtration: Techniques such as nanofiltration can be part of an integrated process to separate the API from impurities nih.govresearchgate.net.
Quality Control and In-Process Monitoring of this compound
Robust analytical methods are required for the detection and quantification of this compound and other impurities in both the API and the finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose unesp.brnih.govnih.gov.
Research has led to the development of specific and sensitive HPLC methods for purity testing. These methods are crucial for quality assurance and for monitoring chemical reactions during process development researchgate.netresearchgate.net.
| Parameter | Method 1 | Method 2 researchgate.net | Method 3 nih.gov |
|---|---|---|---|
| Column | Zorbax SB RP-18 (5 µm, 250 x 4.6 mm) | Reversed-phase C18 | Zorbax SB RP-18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Stepwise Gradient:
| 0.01 M potassium dihydrogen orthophosphate and acetonitrile (B52724) (60:40, v/v), pH 3.0 | Gradient: 0.05 M NaH2PO4 (pH 2.5) and acetonitrile |
| Flow Rate | 1.3 mL/min | 1.0 mL/min | 1.3 mL/min |
| Detection | UV at 275 nm | UV at 260 nm | UV at 275 nm |
| Temperature | 25°C | 40°C | 25°C |
| Application | Detection and quantification of major impurities in raw materials and dosage forms. | Separation and determination of synthetic impurities; monitoring of chemical reactions. | Purity control of norfloxacin in raw materials and dosage forms. |
These validated methods demonstrate good linearity, accuracy, and precision, with low limits of quantification, making them suitable for routine quality control and ensuring that levels of this compound remain below the specified thresholds nih.gov.
Development and Application of Reference Standards for this compound
The accurate identification and quantification of impurities are impossible without high-quality, well-characterized reference standards. Pharmaceutical reference standard suppliers provide certified reference materials (CRMs) for Norfloxacin and its various impurities, including Norfloxacin EP Impurity A (ECA) and others synzeal.comsigmaaldrich.comlgcstandards.com.
These reference standards are indispensable for:
Analytical Method Development and Validation: They are used to confirm the specificity, linearity, accuracy, and precision of the analytical methods developed to monitor impurities aquigenbio.comsynzeal.comaquigenbio.com.
Quality Control (QC) Applications: In routine QC testing, reference standards are used as calibrants to quantify the amount of any impurity present in a batch of API or finished product synzeal.com.
Regulatory Submissions: A comprehensive impurity profile, supported by data generated using certified reference standards, is a critical component of regulatory filings like Abbreviated New Drug Applications (ANDA) aquigenbio.comveeprho.com.
To ensure global consistency and acceptance, the reference standards used in pharmaceutical quality control should be traceable to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Many commercial suppliers of reference standards for Norfloxacin impurities explicitly state that their products are traceable to USP and EP standards aquigenbio.comsynzeal.comsigmaaldrich.comchemwhat.comaxios-research.com. This traceability is established by comparing the in-house standard against the official one, ensuring its identity, purity, and potency are accurately characterized. This provides laboratories and manufacturers with a convenient and cost-effective alternative to preparing and qualifying their own in-house standards sigmaaldrich.comsigmaaldrich.com.
Research into the Assessment of Genotoxic Potential of Pharmaceutical Impurities
The evaluation of the genotoxic potential of pharmaceutical impurities is a critical aspect of drug safety and is mandated by regulatory bodies worldwide. The primary guidance for this assessment is the International Council for Harmonisation (ICH) M7 guideline, which provides a framework for the identification, categorization, qualification, and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. pku.edu.cneuropa.euich.org This process is particularly pertinent for antibiotics like norfloxacin, where impurities can arise from the complex chemical synthesis or degradation.
The assessment of a pharmaceutical impurity, such as this compound, for its genotoxic potential follows a structured, stepwise approach. This begins with theoretical and computational assessments before proceeding to laboratory-based testing if required. europa.eutoxhub-consulting.com
A crucial first step in the assessment is the use of in silico (computational) models, specifically (Quantitative) Structure-Activity Relationship or (Q)SAR models. science.gov These models predict the genotoxicity of a chemical based on its structure. For an impurity like this compound, two complementary (Q)SAR methodologies are employed: one expert rule-based and one statistical-based. lhasalimited.org A positive result from either of these computational models, indicating a "structural alert" for mutagenicity, would classify the impurity as potentially genotoxic and necessitate further testing. science.gov
Should a structural alert be identified for this compound through in silico analysis, the next step is typically an in vitro bacterial reverse mutation assay, commonly known as the Ames test. lhasalimited.orgnih.gov This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. A positive Ames test is a strong indicator of mutagenic potential. researchgate.net If the Ames test is positive, further in vivo genotoxicity studies may be required to determine if the effect is expressed in a whole animal system. toxhub-consulting.com
For fluoroquinolones, the parent compounds themselves are known to have a certain level of genotoxic potential, which is linked to their mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com This inherent genotoxicity of the drug class underscores the importance of carefully evaluating any related impurities. Research has been conducted to develop specific QSAR models for quinolone antibacterials to better predict their genotoxic potential based on their chemical structures. pku.edu.cnnih.govbohrium.com These models analyze various molecular descriptors, such as hydrophobicity and electronic properties, to correlate the chemical structure with genotoxicity. pku.edu.cnnih.gov
The findings from these assessments are used to classify the impurity and establish a control strategy. According to the ICH M7 guideline, impurities are categorized into one of five classes based on their mutagenic and carcinogenic potential. ijpras.com This classification determines the acceptable intake level for the impurity in the final drug product, with a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day being applicable for most mutagenic impurities. ich.orgijpras.com
Detailed Research Findings
Studies on related fluoroquinolone impurities have demonstrated the application of this assessment process. For instance, research on impurities of other fluoroquinolones has involved a combination of in silico prediction and in vitro assays to characterize their genotoxic risk. researchgate.net
The following data tables illustrate the typical methodologies and potential outcomes in the assessment of a pharmaceutical impurity like this compound.
Data Tables
Table 1: In Silico Genotoxicity Prediction for a Quinolone Impurity
This table outlines the approach for computational assessment.
| Analysis Type | Methodology | Predicted Outcome | Implication |
| Expert Rule-Based (Q)SAR | Analysis of substructures known to be associated with mutagenicity. | Positive for structural alert (e.g., quinolone core). | Impurity is potentially mutagenic; proceed to in vitro testing. |
| Statistical-Based (Q)SAR | Comparison to a database of known mutagens and non-mutagens. | Positive correlation with known mutagens. | Confirms potential for mutagenicity; supports the need for in vitro testing. |
Table 2: In Vitro Genotoxicity Assay (Ames Test)
This table details the components of a bacterial reverse mutation assay.
| Test System | Metabolic Activation | Endpoint | Example Result |
| Salmonella typhimurium strains (e.g., TA98, TA100) | With and without S9 mix | Gene mutation (revertant colonies) | A significant, dose-dependent increase in revertant colonies would indicate a positive (mutagenic) result. |
| Escherichia coli strain (e.g., WP2 uvrA) | With and without S9 mix | Gene mutation (revertant colonies) | A negative result would show no significant increase in revertant colonies compared to the control. |
Future Research Directions
Development of Novel Analytical Approaches for Trace Impurity Analysis
The accurate detection and quantification of trace-level impurities are paramount for quality control. While High-Performance Liquid Chromatography (HPLC) is a well-established method for analyzing Norfloxacin (B1679917) and its impurities, future research is trending towards more sensitive and efficient techniques. researchgate.netmedwinpublishers.com
Research Findings: Current methods, often utilizing reversed-phase C18 columns with UV detection, have demonstrated good linearity and recovery. researchgate.net However, regulatory expectations for impurity profiling are becoming more stringent, pushing the limits of these conventional methods. ijrti.orgbiomedres.us The determination of genotoxic impurities (GIs), which must be monitored at parts-per-million (ppm) levels, requires analytical techniques with exceptionally low detection limits. chromatographyonline.com
Future Outlook:
Ultra-High Performance Liquid Chromatography (UPLC): The use of UPLC, with its smaller particle-size columns, offers faster analysis times and higher resolution, which is crucial for separating structurally similar impurities from the main API peak. ijprajournal.comresearchgate.net
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS) is a powerful tool for both quantifying and identifying unknown impurities. ijrti.orgijpsonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass data, enabling the confident elucidation of impurity structures without the need for time-consuming isolation. ijprajournal.com A UPLC-MS/MS method has been successfully developed for determining fluoroquinolones like Norfloxacin in the presence of their photodegradation products. nih.gov
Advanced Detection: Future methods will likely incorporate more advanced detectors, moving beyond standard UV to include diode array detectors (DAD) and mass spectrometers, which offer greater specificity and sensitivity. ijrti.org This is essential for achieving the detection limits required for all potential impurities, which should be identified at concentrations greater than 0.1%. ijrti.org
Advanced Computational and In Silico Studies for Impurity Prediction
Predicting the formation of impurities before they are detected experimentally can save significant time and resources during drug development. In silico, or computational, approaches are becoming indispensable tools for this purpose. immunocure.us
Research Findings: Software tools like Zeneth® can predict the forced degradation pathways of organic molecules under various stress conditions (e.g., pH, temperature, oxidation, photolysis). acs.orgresearchgate.netspringernature.comlhasalimited.org These programs use a knowledge base of chemical reactions to forecast potential degradants based on the functional groups present in the API. acs.orgacs.org For APIs like Norfloxacin, which contain secondary or tertiary amines, these tools can now predict the formation of N-nitroso compound impurities, a class of particular concern to regulatory agencies. usp.org Other in silico tools, such as Mirabilis, help assess the potential for process-related impurities to carry over into the final drug substance. lhasalimited.orgacs.org
Future Outlook:
AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning into predictive models will enhance their accuracy. immunocure.usinsilicominds.com These advanced algorithms can analyze vast datasets of chemical reactions to identify novel degradation pathways and predict impurity profiles with greater confidence. insilicominds.com
Integrated Risk Assessment: Future in silico systems will offer a more holistic risk assessment by combining degradation prediction with toxicity prediction. immunocure.usimmunocure.us This allows scientists to not only predict which impurities might form but also to flag those that could be potentially mutagenic or otherwise toxic, in line with ICH M7 guidelines. immunocure.us
Excipient Interaction Prediction: A significant area of development is the prediction of interactions between the API and excipients. In silico tools are increasingly capable of evaluating this risk, helping formulators select excipients that are less likely to cause degradation of the drug substance. nih.govlhasalimited.org
Elucidation of Less Understood Formation Pathways
A thorough understanding of how an impurity is formed is crucial for developing effective control strategies. While some pathways are well-documented, others remain less understood.
Research Findings: The synthesis of Norfloxacin typically involves the reaction of a quinolone carboxylic acid core with piperazine (B1678402). researchgate.netunesp.brgoogle.com One documented pathway for the formation of an impurity identified as "Impurity 1" (specifically, 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid) involves its presence as a related analogue to the starting material, which can remain as an unreacted component in the final product. researchgate.netunesp.br Other impurities can arise from side reactions or degradation of the API during synthesis or storage. For instance, the piperazine ring and quinolone structure are known sites for degradation. nih.gov
Future Outlook:
Mechanistic Studies: Detailed mechanistic studies using advanced spectroscopic techniques (e.g., in-situ NMR) and isotopic labeling can provide definitive evidence for proposed reaction pathways.
Forced Degradation Analysis: Comprehensive forced degradation studies under a wide range of stress conditions, followed by advanced structural elucidation (LC-MS, NMR), will continue to be essential for uncovering novel and unexpected degradation products and pathways. nih.gov
Process Parameter Mapping: Research focusing on mapping the influence of critical process parameters (like temperature, pH, and catalyst type) on the impurity profile will allow for the precise control of reaction conditions to minimize the formation of specific impurities.
Green Chemistry Approaches for Impurity Mitigation in Norfloxacin Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, which often has the added benefit of producing purer products with fewer impurities. ijbpas.comresearchgate.net
Research Findings: Traditional synthesis methods for fluoroquinolones can involve costly reagents and large quantities of hazardous solvents, leading to side reactions and waste. primescholars.com Green chemistry research focuses on alternatives such as using eco-friendly catalysts and solvents. researchgate.net For example, studies have shown the effective synthesis of fluoroquinolone derivatives using recyclable, nanoporous isopolyoxomolybdate catalysts in refluxing water, which offers high yields and short reaction times. scielo.org.mx Other green approaches include microwave-assisted synthesis, which can accelerate reactions and improve yields. ijbpas.com
Future Outlook:
Catalyst Innovation: The development of highly selective and recyclable catalysts is a key area of future research. pharmafeatures.comnumberanalytics.com This includes both heterogeneous catalysts, which are easily separated from the reaction mixture, and biocatalysts (enzymes), which operate under mild conditions with exceptional selectivity, thereby minimizing byproduct formation. pharmafeatures.comcontractpharma.comacs.org
Alternative Solvents: Research will continue to explore the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents traditionally used in API synthesis. primescholars.com
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Norfloxacin Impurity 1 in pharmaceutical formulations?
A validated high-performance liquid chromatography (HPLC) method with UV detection is widely used. Key parameters include:
- Column selection : Use a C18 column (e.g., Waters Sunfire C18) to improve separation efficiency, as non-specific columns may fail to resolve Impurity 1 from the main norfloxacin peak .
- Mobile phase optimization : Adjust the gradient conditions (e.g., acetonitrile-phosphate buffer ratios) to enhance resolution and sensitivity .
- Method validation : Ensure specificity, linearity (R² > 0.99), and limits of detection (LOD) ≤ 0.05% relative to the main compound, per ICH guidelines .
Q. What regulatory standards govern impurity profiling for this compound?
Pharmacopeial methods (e.g., EP 9.3, ChP) define acceptance criteria, but inconsistencies exist. For example, EP 9.3 enforces stricter impurity E limits (0.15%), while ChP2015 lacks specificity, leading to underreporting . Researchers must cross-validate methods against multiple pharmacopeias and include robustness testing for column variability and mobile phase conditions .
Q. How to validate an analytical method for this compound to ensure reproducibility?
Follow these steps:
- Specificity : Demonstrate baseline separation of Impurity 1 from other peaks using spiked samples and forced degradation studies .
- Accuracy : Spike recovery experiments (90–110%) across three concentration levels .
- Precision : Repeat intraday and interday analyses with ≤2% RSD .
- Solution stability : Assess impurity stability under storage conditions (e.g., 24-hour room temperature) to prevent false positives .
Advanced Research Questions
Q. How to resolve co-elution of this compound with the main peak in HPLC analyses?
Method optimization is critical:
- Column screening : Test columns with different particle sizes (3–5 µm) and surface chemistries (e.g., polar-embedded C18) to improve selectivity .
- Gradient adjustment : Extend the acetonitrile gradient ramp (e.g., 5% to 40% over 30 minutes) to enhance resolution .
- Confirmatory techniques : Use LC-MS/MS to verify peak purity by monitoring unique mass fragments of Impurity 1 .
Q. How to ensure analytical specificity when multiple degradation impurities coexist with this compound?
Implement a multi-tiered approach:
- Forced degradation studies : Expose norfloxacin to heat, light, and acidic/alkaline conditions to generate degradation products. Compare retention times and spectral profiles (UV/HRMS) to distinguish Impurity 1 from others .
- Orthogonal methods : Validate results using a second technique (e.g., capillary electrophoresis or NMR) to confirm impurity identity .
Q. How to address discrepancies in impurity limits between pharmacopeial methods (e.g., ChP vs. EP)?
Conduct comparative studies:
- Method harmonization : Analyze 50+ batches using both methods to identify systemic biases (e.g., ChP2015’s failure to detect impurity E due to co-elution) .
- Statistical analysis : Use ANOVA to evaluate inter-method variability and propose revised acceptance criteria based on EP 9.3’s stricter thresholds .
Q. What strategies are employed for structural elucidation of unknown impurities related to this compound?
A combination of advanced techniques is required:
- High-resolution mass spectrometry (HRMS) : Determine molecular formulas via exact mass measurements (e.g., m/z 319.0825 for Impurity 1) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR spectra to identify substituents and confirm stereochemistry .
- Synthetic corroboration : Compare spectral data with synthesized impurity reference standards .
Methodological and Ethical Considerations
Q. How to design experiments to evaluate the genotoxic potential of this compound?
Follow ICH M7 guidelines:
- In silico assessment : Use software (e.g., DEREK Nexus) to predict mutagenicity based on structural alerts .
- Ames test : Conduct bacterial reverse mutation assays with impurity concentrations up to 500 µg/plate .
- Threshold-based control : Set limits at ≤1.5 µg/day if genotoxicity is confirmed .
Q. How to ensure ethical integrity when reporting contradictory impurity data across studies?
- Transparency : Disclose all methodological variables (e.g., column brands, mobile phase gradients) that could influence results .
- Data archiving : Share raw chromatograms and spectral data in supplementary materials to enable independent verification .
- Conflict resolution : Cite conflicting pharmacopeial standards and advocate for harmonized guidelines in peer-reviewed forums .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
